molecular formula C6H14O2 B7768871 Acetal CAS No. 30846-29-8

Acetal

Cat. No.: B7768871
CAS No.: 30846-29-8
M. Wt: 118.17 g/mol
InChI Key: DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in distilled beverages such as malt whisky and sherry . This compound belongs to the class of acetals, which are characterized by the presence of two alkoxy groups attached to the same carbon atom.

Mechanism of Action

Target of Action

Acetal, also known as 1,1-Diethoxyethane, is a compound that primarily targets the taste and smell receptors in humans. It is a major flavoring component of distilled beverages, especially malt whisky and sherry .

Biochemical Pathways

This compound is formed through a biochemical process known as acetalization. In this process, alcohols add reversibly to aldehydes and ketones to form hemiacetals. This reaction can continue by adding another alcohol to form an this compound . This compound is formed from acetaldehyde in Sherry wines .

Result of Action

The primary result of this compound’s action is the imparting of flavor and aroma to the beverages it is found in. On a molecular level, it interacts with the olfactory and taste receptors, triggering a sensory response that is perceived as a specific flavor or smell .

Biochemical Analysis

Biochemical Properties

Acetal participates in biochemical reactions primarily through its conversion to acetyl coenzyme A (acetyl-CoA), a central molecule in metabolism . Acetyl-CoA interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Cellular Effects

This compound influences cell function by affecting cellular metabolism. Its conversion to acetyl-CoA plays a pivotal role in energy metabolism in cell mitochondria and serves as a primary precursor for multiple synthetic and signaling pathways in various extramitochondrial compartments . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a hemithis compound and then to an this compound. This process is catalyzed by a strong acid and involves a nucleophilic addition followed by a nucleophilic substitution reaction . The conversion of a hemithis compound to an this compound is an SN1 reaction, with an alcohol nucleophile and water leaving group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The formation of this compound from a hemithis compound is reversible, and the water produced during this compound formation must be removed to avoid shifting the equilibrium back to the reactants . This highlights the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the acetyl CoA pathway, a major metabolic pathway utilized by bacteria . This pathway requires several enzymes and cofactors, indicating that this compound interacts with these molecules. The pathway’s role in the evolution of the enzymatic acetyl CoA pathway suggests that this compound may affect metabolic flux or metabolite levels .

Subcellular Localization

Acetyl-CoA, a molecule that this compound is converted to, is present in the cytosol and nuclei of many cell types, whereas its isoform is mitochondrial . This suggests that this compound, through its conversion to Acetyl-CoA, may have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetal can be synthesized through the acetalization of acetaldehyde with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the this compound. The reaction can be represented as follows:

CH3CHO+2C2H5OHCH3CH(OC2H5)2+H2O\text{CH}_3\text{CHO} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH(OC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} CH3​CHO+2C2​H5​OH→CH3​CH(OC2​H5​)2​+H2​O

In this reaction, acetaldehyde (CH3CHO) reacts with ethanol (C2H5OH) to form 1,1-diethoxyethane and water (H2O).

Industrial Production Methods

Industrial production of 1,1-diethoxyethane often involves the use of heterogeneous catalysts to improve the efficiency and selectivity of the reaction. For example, copper-containing catalysts have been used to achieve high yields of 1,1-diethoxyethane from ethanol . Additionally, photocatalytic methods using titanium dioxide (TiO2) have been explored for the direct synthesis of 1,1-diethoxyethane from ethanol .

Chemical Reactions Analysis

Types of Reactions

Acetal undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, 1,1-diethoxyethane can be hydrolyzed back to acetaldehyde and ethanol.

    Oxidation: It can be oxidized to form acetaldehyde and other oxidation products.

    Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze 1,1-diethoxyethane.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups.

Major Products

    Hydrolysis: Acetaldehyde and ethanol.

    Oxidation: Acetaldehyde and other oxidation products.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Acetal has several scientific research applications, including:

Comparison with Similar Compounds

Acetal can be compared with other acetals, such as 1,1-dimethoxyethane and 1,1-diethoxypropane. These compounds share similar chemical properties but differ in their molecular structures and reactivity. For example:

    1,1-Dimethoxyethane: Similar to 1,1-diethoxyethane but with methoxy groups instead of ethoxy groups.

    1,1-Diethoxypropane: Similar to 1,1-diethoxyethane but with an additional carbon atom in the backbone. It may have different physical properties and reactivity.

The uniqueness of 1,1-diethoxyethane lies in its specific structure, which makes it a valuable reagent and solvent in various applications.

Properties

IUPAC Name

1,1-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3
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InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(C)OCC
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Molecular Formula

C6H14O2
Record name ACETAL
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Related CAS

30846-29-8
Record name 1,1-Diethoxyethane homopolymer
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DSSTOX Substance ID

DTXSID6030607
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Molecular Weight

118.17 g/mol
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Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C
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Flash Point

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c.
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Solubility

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol)
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Density

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831
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Vapor Density

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

COLORLESS LIQUID

CAS No.

105-57-7
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Diethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-148 °F (USCG, 1999), -100 °C
Record name ACETAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ACETAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Diethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.